molecular formula C17H19N3O2 B7510124 N-(2-methoxyphenyl)-2-pyridin-4-ylpyrrolidine-1-carboxamide

N-(2-methoxyphenyl)-2-pyridin-4-ylpyrrolidine-1-carboxamide

Cat. No. B7510124
M. Wt: 297.35 g/mol
InChI Key: MKQGZVHZCVLRPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxyphenyl)-2-pyridin-4-ylpyrrolidine-1-carboxamide, also known as JNJ-40411813, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of pyrrolidine carboxamide derivatives and has been found to have a wide range of biological activities.

Mechanism of Action

N-(2-methoxyphenyl)-2-pyridin-4-ylpyrrolidine-1-carboxamide works by inhibiting the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. By inhibiting HDAC activity, N-(2-methoxyphenyl)-2-pyridin-4-ylpyrrolidine-1-carboxamide can alter the expression of genes involved in various biological processes, leading to the observed biological effects.
Biochemical and Physiological Effects
N-(2-methoxyphenyl)-2-pyridin-4-ylpyrrolidine-1-carboxamide has been found to have a wide range of biochemical and physiological effects. It has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. It has also been found to have anti-tumor properties, inhibiting the growth of various cancer cell lines.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2-methoxyphenyl)-2-pyridin-4-ylpyrrolidine-1-carboxamide in lab experiments is its high potency, which allows for the use of lower concentrations of the compound. However, one limitation is its relatively low solubility, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for the study of N-(2-methoxyphenyl)-2-pyridin-4-ylpyrrolidine-1-carboxamide. One area of interest is its potential use in combination with other drugs for the treatment of various neurological disorders and cancer. Another potential direction is the development of more potent and soluble analogs of N-(2-methoxyphenyl)-2-pyridin-4-ylpyrrolidine-1-carboxamide for use in experimental settings. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-methoxyphenyl)-2-pyridin-4-ylpyrrolidine-1-carboxamide and its potential applications in medicine.

Synthesis Methods

The synthesis of N-(2-methoxyphenyl)-2-pyridin-4-ylpyrrolidine-1-carboxamide involves a multi-step process that includes the reaction of 2-methoxyphenylacetic acid with 2-bromo-4-picoline, followed by the reaction with pyrrolidine-1-carboxylic acid and then the final reaction with 2,2,2-trifluoroacetic acid. The resulting compound is then purified through recrystallization to obtain N-(2-methoxyphenyl)-2-pyridin-4-ylpyrrolidine-1-carboxamide in its pure form.

Scientific Research Applications

N-(2-methoxyphenyl)-2-pyridin-4-ylpyrrolidine-1-carboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to have potential applications in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has also been studied for its potential use in the treatment of cancer, as it has been found to have anti-tumor properties.

properties

IUPAC Name

N-(2-methoxyphenyl)-2-pyridin-4-ylpyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-22-16-7-3-2-5-14(16)19-17(21)20-12-4-6-15(20)13-8-10-18-11-9-13/h2-3,5,7-11,15H,4,6,12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKQGZVHZCVLRPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)N2CCCC2C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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